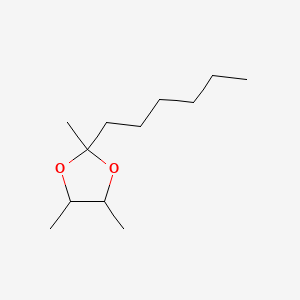

2-Hexyl-2,4,5-trimethyl-1,3-dioxolane

Description

Significance of the 1,3-Dioxolane (B20135) Core Structure in Organic Synthesis and Heterocyclic Chemistry

The 1,3-dioxolane ring is a five-membered heterocyclic acetal (B89532) that holds a position of considerable importance in organic chemistry. researchgate.net Its structure is related to tetrahydrofuran, but with the inclusion of a second oxygen atom at the 3-position. researchgate.net This arrangement confers a unique combination of stability and reactivity that chemists have exploited in numerous ways.

One of the most fundamental and widespread applications of the 1,3-dioxolane moiety is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. researchgate.netnih.govorganic-chemistry.org The formation of a cyclic acetal or ketal by reacting a carbonyl compound with ethylene (B1197577) glycol under acidic conditions effectively masks the carbonyl group's reactivity. organic-chemistry.org This allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl function. researchgate.net The 1,3-dioxolane group is generally stable under basic, reductive, and oxidative conditions but can be easily removed by acid-catalyzed hydrolysis, regenerating the original carbonyl compound. researchgate.net

Beyond its role in protection strategies, the 1,3-dioxolane core is a key structural motif, or scaffold, in a multitude of pharmacologically active molecules. nih.govresearchgate.net The ring system is present in compounds exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticonvulsant properties. researchgate.netnih.gov For instance, research has demonstrated that certain substituted 1,3-dioxolanes show significant antibacterial activity against various strains like S. aureus and P. aeruginosa and excellent antifungal activity against C. albicans. nih.govdoaj.org The specific substituents on the dioxolane ring play a crucial role in determining the compound's biological efficacy. nih.gov Furthermore, the parent compound, 1,3-dioxolane, is utilized as a versatile solvent and a chemical intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals. silverfernchemical.com

Overview of Substituted Dioxolanes: Focusing on 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane and its Place within the Dioxolane Class

Substituted dioxolanes are derivatives of the parent 1,3-dioxolane ring where one or more hydrogen atoms have been replaced by other functional groups. These substitutions can occur at the 2-position, derived from the original carbonyl compound, or at the 4- and 5-positions, derived from the diol. nih.gov The nature and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. researchgate.netnih.gov

This compound is a specific example of a tetra-substituted dioxolane. Its structure features a hexyl group and a methyl group at the 2-position, and methyl groups at both the 4- and 5-positions. This structure classifies it as a cyclic ketal, formed from the reaction of a ketone (specifically, 2-octanone) and a diol (2,3-butanediol). The presence of the long hexyl chain imparts significant hydrophobic (nonpolar) character to the molecule.

The synthesis of such substituted dioxolanes typically follows the principle of acetalization. This involves the acid-catalyzed condensation of a ketone or aldehyde with a diol. organic-chemistry.orgresearchgate.net Modern synthetic methods have introduced a variety of catalysts, such as Montmorillonite K10, to facilitate these reactions, sometimes under solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Below are the key chemical and physical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C12H24O2 uni.lu |

| Monoisotopic Mass | 200.17763 Da uni.lu |

| IUPAC Name | This compound uni.lu |

| SMILES | CCCCCCC1(OC(C(O1)C)C)C uni.lu |

| InChIKey | CRGQIKDUBQRGPL-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 3.8 uni.lu |

Research Landscape and Current Trends in 1,3-Dioxolane Studies

The field of 1,3-dioxolane chemistry is dynamic, with several key trends shaping current research. Advances in synthetic methodology are a constant focus, with chemists developing more efficient, stereoselective, and environmentally friendly ways to construct these heterocyclic systems. nih.govrsc.org This includes the use of novel catalysts and multi-component reactions that can assemble complex dioxolanes in a single step. nih.gov

A major driving force in dioxolane research is the search for new therapeutic agents. rsc.orgmdpi.com Scientists are actively synthesizing and screening libraries of novel substituted 1,3-dioxolanes for a wide range of biological activities. Recent studies have highlighted their potential in developing new antibacterial and antifungal drugs. nih.govresearchgate.net Furthermore, certain 1,3-dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant challenge in oncology. nih.gov These compounds can interact with proteins like P-glycoprotein that are responsible for pumping chemotherapy drugs out of cancer cells, thereby restoring the efficacy of the treatment. nih.gov

Another significant trend is the exploration of 1,3-dioxolanes as "green" or biobased solvents. rsc.org With increasing pressure to replace traditional volatile organic compounds (VOCs), researchers are turning to molecules derived from renewable resources. Dioxolanes derived from biomass, such as those from α-hydroxy acids, are being investigated as potential replacements for polar aprotic solvents like DMF and NMP in industrial processes. rsc.org Their favorable properties, including stability and low toxicity, make them attractive candidates for creating more sustainable chemical processes. silverfernchemical.comrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

5420-94-0 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

2-hexyl-2,4,5-trimethyl-1,3-dioxolane |

InChI |

InChI=1S/C12H24O2/c1-5-6-7-8-9-12(4)13-10(2)11(3)14-12/h10-11H,5-9H2,1-4H3 |

InChI Key |

CRGQIKDUBQRGPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(OC(C(O1)C)C)C |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 2 Hexyl 2,4,5 Trimethyl 1,3 Dioxolane

Chiral Centers and Isomerism in Substituted 1,3-Dioxolanes

The 1,3-dioxolane (B20135) ring is a five-membered heterocyclic acetal (B89532) that can possess multiple stereogenic centers, leading to a variety of stereoisomers. foodb.cawikipedia.org In the case of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, chiral centers can exist at positions C2, C4, and C5 of the ring. The carbon atom at position 2 is substituted with both a hexyl group and a methyl group, making it a potential stereocenter. The carbons at positions 4 and 5 are each substituted with a methyl group, also rendering them stereogenic.

For a 2,4,5-trialkyl-substituted 1,3-dioxolane, the relative orientations of the three alkyl groups give rise to different diastereomers. For example, considering the 4,5-dimethyl groups, they can be either cis or trans. For each of these arrangements, the substituent at C2 can be oriented syn (on the same side as the 4,5-substituents in the cis isomer) or anti (on the opposite side). datapdf.com This results in a complex mixture of potential stereoisomers, each with distinct physical and chemical properties. Asymmetric synthesis involving prochiral tetrahedral centers, such as the C2 carbon in certain dioxolanes, is a field of significant study. acs.org

Stereochemical Outcomes of Dioxolane Formation Reactions

The formation of the 1,3-dioxolane ring often proceeds with a high degree of stereochemical control, where the configuration of the reactants directly influences the configuration of the product. A common method for synthesizing substituted 1,3-dioxolanes involves the reaction of an alkene with a carboxylic acid and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. nih.govresearchgate.net This process occurs via a 1,3-dioxolan-2-yl cation intermediate. nih.govmdpi.com

The stereochemistry of the starting alkene is crucial in determining the stereochemical outcome. nih.govmdpi.com

From cis-alkenes : A cis-alkene precursor stereospecifically forms a meso dioxolanyl cation intermediate. Subsequent nucleophilic attack on this achiral intermediate can lead to diastereomeric products, with the selectivity often controlled by steric hindrance from the existing substituents on the cation. nih.gov

From trans-alkenes : A trans-alkene generates a chiral racemic cation intermediate. Due to the C2 symmetry of this intermediate, the subsequent nucleophilic trapping can lead to a single diastereomer without requiring further stereocontrol during the attack. nih.gov

This demonstrates that the synthesis of 1,3-dioxolanes can be highly stereospecific and stereoselective, allowing for the targeted formation of particular isomers based on the geometry of the starting materials. researchgate.netmdpi.com

Conformational Preferences and Dynamics of the 1,3-Dioxolane Ring System

Unlike the more rigid six-membered 1,3-dioxane (B1201747) ring, which strongly prefers a chair conformation, the five-membered 1,3-dioxolane ring is highly flexible. datapdf.comthieme-connect.de The conformational analysis of five-membered rings is complicated by this mobility, which arises from low energy barriers between various conformations. datapdf.com

The two most commonly discussed conformations for the 1,3-dioxolane ring are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). datapdf.com In the envelope conformation, one atom is out of the plane formed by the other four. In the half-chair conformation, one atom is above the plane and another is below it. The energy difference between these forms is very small, and the ring undergoes rapid interconversion between them through a process known as pseudorotation. This flexibility means that the ring does not exist in a single, fixed shape but rather as a dynamic equilibrium of various low-energy conformations. datapdf.com

Influence of the Hexyl and Trimethyl Substituents on Ring Conformation and Reactivity

The presence of bulky substituents, such as the hexyl and trimethyl groups on this compound, has a tangible effect on the stereochemical and conformational equilibria of the molecule. While the dioxolane ring itself is flexible, steric interactions between substituents can create preferences for certain diastereomers and conformations. datapdf.com

Studies on a series of 2,r-4,cis-5-trialkyl-substituted 1,3-dioxolanes, which are structurally analogous to the target molecule, have shown that the free-energy differences between diastereomers are generally small. datapdf.com In many cases, the isomer with cis-2,4 or syn-2,5 substituents is slightly favored. datapdf.com However, significant steric hindrance, such as that introduced by a t-butyl group, can shift this equilibrium. datapdf.com The hexyl group at C2, while less bulky than a t-butyl group, would still exert steric pressure that influences the conformational preferences of the ring and the relative stability of isomers.

The table below, derived from equilibration studies of analogous compounds, illustrates the small energy differences between diastereomers, underscoring the subtle interplay of steric effects. datapdf.com

| C2-Substituent (R) | C4,C5-Substituent (R') | Favored Isomer | Free-Energy Difference (ΔG°, kcal/mol) |

| Methyl | Methyl | syn | -0.68 |

| Ethyl | Methyl | syn | -0.69 |

| Isopropyl | Methyl | syn | -0.61 |

| t-Butyl | Methyl | syn | -0.23 |

| Methyl | Isopropyl | syn | -0.49 |

| Isopropyl | Isopropyl | syn | -0.38 |

| t-Butyl | Isopropyl | anti | +0.22 |

Data adapted from studies on 2-R-r-4,cis-5-di-R'-1,3-dioxolanes. A negative value indicates the syn isomer is more stable. datapdf.com

These steric interactions not only affect the thermodynamic stability of isomers but also influence the molecule's reactivity. For instance, the substituents can direct an incoming reagent to attack from the less sterically hindered face of the molecule, a principle that is fundamental to asymmetric synthesis. acs.org The electronic environment created by the alkyl groups, combined with their steric bulk, fine-tunes the conformational dynamics and chemical behavior of this compound.

Reaction Mechanisms and Reactivity Profiles of 2 Hexyl 2,4,5 Trimethyl 1,3 Dioxolane

Mechanistic Pathways of Dioxolane Ring Formation and Cleavage

The formation of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, a cyclic ketal, proceeds via the acid-catalyzed reaction between a ketone (2-octanone) and a diol (2,3-butanediol). organic-chemistry.orgwikipedia.org This reversible process is a cornerstone of carbonyl chemistry, often employed for protecting carbonyl groups during synthesis. thieme-connect.denih.gov

The mechanism for ring formation is initiated by the protonation of the carbonyl oxygen of 2-octanone (B155638) by an acid catalyst (e.g., p-toluenesulfonic acid). organic-chemistry.orgyoutube.com This step significantly increases the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of 2,3-butanediol (B46004) acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This attack forms a protonated hemiketal intermediate.

Following a proton transfer, the second hydroxyl group of the diol intermediate attacks the same carbon in an intramolecular fashion. chemtube3d.com This cyclization step results in the formation of a protonated dioxolane ring. The final step is the elimination of a water molecule and deprotonation to regenerate the acid catalyst, yielding the stable this compound ring. thieme-connect.de The removal of water from the reaction mixture is crucial to drive the equilibrium towards the formation of the dioxolane product. organic-chemistry.orgthieme-connect.de

The cleavage of the dioxolane ring is the microscopic reverse of its formation, typically achieved by hydrolysis in the presence of aqueous acid. organic-chemistry.orgwikipedia.org The mechanism begins with the protonation of one of the dioxolane oxygen atoms, making it a good leaving group. masterorganicchemistry.com This is followed by the cleavage of a carbon-oxygen bond, which opens the ring to form a stabilized carbocation intermediate. gla.ac.uk A water molecule then attacks this intermediate. Subsequent deprotonation steps lead to the regeneration of the original ketone (2-octanone) and diol (2,3-butanediol). masterorganicchemistry.com

Investigations into Dioxolanyl Cation Intermediates

The formation and cleavage of the this compound ring proceed through a key reactive intermediate: a dioxolanyl cation, also known as an oxocarbenium ion. ddugu.ac.inwikipedia.org This intermediate is formed during acid-catalyzed hydrolysis when the protonated ring opens. gla.ac.uk The resulting carbocation is positioned on the C2 carbon of the original dioxolane structure.

This specific carbocation is tertiary in nature (bonded to two oxygen atoms and the hexyl and methyl groups) and is significantly stabilized by resonance. The lone pairs of electrons on the adjacent oxygen atom in the ring can delocalize to share the positive charge, substantially increasing the stability of the intermediate compared to a simple alkyl carbocation. asccollegekolhar.inlumenlearning.com This resonance stabilization lowers the activation energy for both the ring-opening and ring-closing steps. nih.gov

The stability of this dioxolanyl cation intermediate is a critical factor in the kinetics of both the formation and hydrolysis reactions. researchgate.net Structural features that can further stabilize this positive charge, such as electron-donating groups attached to the C2 position, can influence the rate of acetal (B89532) exchange and hydrolysis reactions. In the case of this compound, the presence of the electron-donating hexyl and methyl groups at the C2 position provides additional stabilization to the cation intermediate through inductive effects. ddugu.ac.in

Kinetic Studies of Dioxolane-Involving Reactions

For instance, studies on 2-ethyl-4-methyl-1,3-dioxolane (B3021168) (2-EMD) have demonstrated its pH-dependent stability. Hydrolysis occurs rapidly under acidic conditions (pH 3), is questionable at neutral pH, and the compound is most stable under basic conditions (pH 9). This illustrates the necessity of acid catalysis for the cleavage reaction. globethesis.com

| pH | Stability/Rate of Hydrolysis | Observation Period |

|---|---|---|

| 3 | Rapid Hydrolysis | Not detected after 3 days |

| 7 | Questionable Stability | - |

| 9 | Stable | - |

Kinetic studies on the gas-phase reactions of the parent 1,3-dioxolane (B20135) with hydroxyl (OH) radicals have also been conducted. These studies are relevant for understanding the atmospheric lifetime and reactivity of such compounds.

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 298 | 11.1 x 10⁻¹² |

Arrhenius Expression: k = (6.70 ± 0.86) × 10⁻¹² exp[(154 ± 36)/T]

Thermal Decomposition Pathways and Stability Considerations

1,3-Dioxolanes are generally considered to be thermally stable under neutral or basic conditions. rsc.org However, at elevated temperatures, thermal decomposition can occur. The likely pathways for the thermal decomposition of this compound would involve the homolytic cleavage of the weakest bonds in the molecule.

The C-O bonds within the dioxolane ring and the C-C bonds of the substituents are potential sites for initial fragmentation. The most probable decomposition pathways would be initiated by the cleavage of a C-C bond in the hexyl group or the C-O bonds of the ring, leading to the formation of radical intermediates. These radicals can then undergo a cascade of further reactions, including hydrogen abstraction, beta-scission, and recombination, to form a complex mixture of smaller, more stable molecules.

From a stability perspective, the most significant factor for this compound under typical environmental or laboratory conditions is its susceptibility to acid-catalyzed hydrolysis. As a ketal, it is stable in neutral and basic media, making it an effective protecting group for the parent ketone in basic reaction conditions. thieme-connect.de However, its stability is compromised in even mildly acidic environments, leading to the cleavage of the dioxolane ring. rsc.org

Reactivity at the 1,3-Dioxolane Ring and Peripheral Substituents

The reactivity of this compound can be considered in two parts: the reactivity of the heterocyclic ring and the reactivity of its alkyl substituents.

Reactivity of the 1,3-Dioxolane Ring: The primary reactivity of the 1,3-dioxolane ring itself is its cleavage under acidic conditions, as detailed in section 4.1. The ring is generally resistant to attack by nucleophiles and bases. organic-chemistry.org However, strong oxidizing agents, particularly in the presence of Lewis acids, can oxidize the ring. organic-chemistry.org Additionally, Lewis acids can mediate the cleavage of the dioxolane ring, followed by reaction with various nucleophiles.

Reactivity of Peripheral Substituents: The hexyl and methyl groups attached to the dioxolane ring are simple alkyl substituents and exhibit reactivity typical of alkanes. Their C-H bonds are susceptible to free-radical substitution reactions, such as halogenation, when exposed to radical initiators like UV light.

The hydrogen atoms on the carbons adjacent to the ring oxygen atoms (the C4 and C5 positions and the first carbon of the hexyl group) are expected to be somewhat activated towards hydrogen abstraction by radicals. This is because the resulting radical would be stabilized by the adjacent oxygen atom. Studies on the oxidation of 1,3-dioxolane indicate that radical formation often occurs at these positions. This increased reactivity makes these sites potential targets for oxidation or other radical-mediated functionalization. organic-chemistry.org

Computational and Theoretical Chemistry Applied to 2 Hexyl 2,4,5 Trimethyl 1,3 Dioxolane

Quantum Chemical Calculations for Structural Elucidation and Energetic Stability

Quantum chemical calculations are fundamental tools for determining the three-dimensional arrangement of atoms in a molecule and its inherent stability. rsdjournal.orgfinechem-mirea.ru Methods like Density Functional Theory (DFT) and ab initio calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy state of the molecule. researchgate.net

For 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, these calculations can predict key structural parameters. The 1,3-dioxolane (B20135) ring typically adopts an "envelope" or "twisted" conformation. The presence of bulky substituents—a hexyl group and a methyl group at the C2 position, and methyl groups at the C4 and C5 positions—creates multiple possible stereoisomers (cis and trans configurations) and conformational isomers.

Quantum chemical methods can be used to calculate the total electronic energy of each possible isomer. The isomer with the lowest energy is predicted to be the most stable and, therefore, the most abundant form. A crucial thermodynamic property derived from these calculations is the heat of formation (HOF), which indicates the energy released or absorbed when a compound is formed from its constituent elements. koreascience.kr A higher positive HOF can be indicative of a more energetic material. koreascience.kr By designing appropriate theoretical reactions, such as isodesmic reactions, the HOF for each isomer of this compound can be accurately estimated, providing a quantitative measure of their relative stabilities. researchgate.net

Table 1: Hypothetical Structural and Energetic Parameters for Isomers of this compound Calculated via Quantum Chemistry Note: This table is illustrative and contains hypothetical data to demonstrate the output of quantum chemical calculations, as specific experimental or computational results for this molecule are not publicly available.

| Parameter | cis-Isomer (Hypothetical) | trans-Isomer (Hypothetical) | Significance |

|---|---|---|---|

| C2-O1 Bond Length (Å) | 1.425 | 1.428 | Indicates the strength and nature of the bond within the acetal (B89532) functional group. |

| C4-C5 Bond Length (Å) | 1.535 | 1.533 | Reflects the geometry of the five-membered ring. |

| O1-C2-O3 Bond Angle (°) | 106.5 | 106.2 | Defines the geometry at the C2 carbon, influenced by steric hindrance from hexyl and methyl groups. |

| Ring Dihedral Angle (°) | -25.8 (Twist) | -26.1 (Twist) | Characterizes the puckering and conformation of the dioxolane ring. |

| Relative Energy (kJ/mol) | 0.0 | +5.2 | Predicts the relative abundance of isomers at equilibrium; the lower value is more stable. |

| Heat of Formation (kJ/mol) | -450.1 | -444.9 | Provides a measure of the thermodynamic stability of each isomer. |

Molecular Dynamics Simulations for Reaction Pathways and Kinetics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for exploring reaction mechanisms, such as the hydrolysis of the acetal group in this compound.

The hydrolysis of 1,3-dioxolanes is a well-known acid-catalyzed reaction that proceeds through a series of steps, including protonation of an oxygen atom, ring-opening to form a stabilized carbocation intermediate, and subsequent attack by water. libretexts.orgwikipedia.org MD simulations can map out the energy landscape of this entire process. By simulating the system (the dioxolane molecule, solvent molecules like water, and a catalyst like a hydronium ion) at a given temperature, researchers can observe the sequence of events leading to the final products.

These simulations can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energy required to overcome them. This information is crucial for determining the kinetics, or speed, of the reaction. globethesis.comresearchgate.net For this compound, MD simulations could reveal how the steric bulk of the hexyl and methyl groups influences the rate of hydrolysis compared to simpler dioxolanes. globethesis.com The simulations could also elucidate the preferred pathway for the cleavage of the acetal, providing detailed mechanistic insights that are difficult to obtain experimentally. nih.gov

Density Functional Theory (DFT) Studies in Predicting Reactivity and Conformation

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of molecules. nih.gov It is particularly effective for predicting molecular conformation and chemical reactivity.

The conformation of this compound is determined by the complex interplay of steric and electronic effects from its various substituents. DFT calculations can map the potential energy surface of the molecule by systematically rotating its flexible bonds (e.g., within the hexyl chain and the orientation of the methyl groups). This analysis reveals the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net

DFT is also instrumental in predicting reactivity through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the two oxygen atoms, indicating these are the primary sites for electrophilic attack, such as protonation during acid-catalyzed hydrolysis.

Table 2: Hypothetical DFT-Derived Reactivity Descriptors for this compound Note: This table is illustrative and contains hypothetical data, as specific DFT results for this molecule are not publicly available.

| Descriptor | Hypothetical Value | Significance in Predicting Reactivity |

|---|---|---|

| HOMO Energy (eV) | -9.85 | Higher values indicate a greater tendency to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | +1.20 | Lower values indicate a greater tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | 11.05 | A large gap suggests high kinetic stability and low chemical reactivity. |

| Chemical Hardness (η) | 5.53 | Measures resistance to change in electron distribution; higher values indicate lower reactivity. |

| Electrophilicity Index (ω) | 1.58 | Quantifies the ability of a molecule to act as an electrophile. |

Theoretical Insights into Substituent Effects and Electronic Structure

The electronic structure and reactivity of the 1,3-dioxolane ring are significantly modulated by its substituents. Theoretical studies can isolate and quantify these effects. The hexyl and methyl groups attached to this compound primarily exert their influence through two mechanisms: steric effects and inductive effects.

Steric Effects: The sheer size of the hexyl group at the C2 position, along with the three methyl groups, creates steric hindrance. This crowding can influence the preferred conformation of the dioxolane ring and may shield the acetal linkage from chemical attack, potentially slowing down reactions like hydrolysis. Computational models can quantify this steric strain energy.

Inductive Effects: Alkyl groups, such as hexyl and methyl, are electron-donating groups (EDGs) through the sigma bonds (an inductive effect). This donation of electron density increases the electron richness of the dioxolane ring, particularly at the oxygen atoms. This, in turn, can affect the stability of reaction intermediates. For instance, in acid-catalyzed hydrolysis, the electron-donating nature of the alkyl groups would help stabilize the positive charge on the carbocation intermediate formed upon ring opening, thereby influencing the reaction rate. nih.gov

Theoretical analyses like Natural Bond Orbital (NBO) analysis can be performed to study the charge distribution in detail, quantifying the electron density on each atom and describing the bonding interactions. This would provide a clear picture of how the inductive effects of the hexyl and methyl substituents alter the electronic landscape of the parent 1,3-dioxolane molecule, ultimately governing its stability and chemical behavior.

Advanced Characterization and Spectroscopic Techniques for 2 Hexyl 2,4,5 Trimethyl 1,3 Dioxolane

General Spectroscopic Methods for Structural Elucidation

The structural elucidation of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from data on closely related structures such as 2,4,5-trimethyl-1,3-dioxolane (B1221008) and other substituted dioxolanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information about the arrangement of hydrogen atoms in the molecule. The hexyl group would show a characteristic triplet for the terminal methyl group (CH₃) and a series of multiplets for the methylene (B1212753) groups (CH₂). The methyl groups on the dioxolane ring at positions 4 and 5, as well as the methyl group at position 2, would each produce distinct singlet or doublet signals depending on their chemical environment and stereochemistry. The protons on the dioxolane ring (at C4 and C5) would likely appear as complex multiplets.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the hexyl chain would appear in the aliphatic region. The carbon atom at position 2 of the dioxolane ring, bonded to two oxygen atoms and the hexyl and methyl groups, would have a characteristic chemical shift in the range of 90-110 ppm. The carbons at positions 4 and 5 of the ring and the carbons of the three methyl groups would also exhibit specific resonances.

Predicted ¹³C NMR Chemical Shifts for Dioxolane Derivatives

| Carbon Position | Predicted Chemical Shift Range (ppm) |

|---|---|

| C2 (acetal carbon) | 90 - 110 |

| C4/C5 (ring carbons) | 65 - 80 |

| C2-CH₃ | 20 - 30 |

| C4/C5-CH₃ | 15 - 25 |

This table is generated based on typical chemical shifts for substituted 1,3-dioxolanes and may not represent the exact experimental values for this compound.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₂₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (200.34 g/mol ). uni.lu Common fragmentation patterns for 1,3-dioxolanes involve the cleavage of the dioxolane ring. Predicted collision cross-section (CCS) values can also be calculated for different adducts. uni.lu

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.18491 | 147.1 |

| [M+Na]⁺ | 223.16685 | 154.0 |

Data sourced from PubChemLite, representing predicted values. uni.lu

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be dominated by C-H and C-O stretching and bending vibrations. The absence of a strong absorption band in the carbonyl region (around 1700 cm⁻¹) would confirm the cyclic acetal (B89532) structure. Key expected absorptions include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region due to the aliphatic hexyl and methyl groups.

C-O stretching: Strong, characteristic bands in the 1000-1200 cm⁻¹ region, typical for the C-O-C linkages in the dioxolane ring.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating its various stereoisomers.

Gas Chromatography (GC):

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. A sample is vaporized and passed through a capillary column, with different components separating based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection. The purity is determined by the relative area of the main peak corresponding to the compound. For related compounds like 2,4,5-trimethyl-1,3-dioxolane, various capillary columns such as DB-5 (non-polar) and Supelcowax-10 (polar) have been used. nist.gov The choice of column and temperature programming would be critical for separating the target compound from any starting materials, byproducts, or degradation products.

Isomer Separation:

This compound has multiple chiral centers (at C2, C4, and C5), leading to the possibility of several stereoisomers (enantiomers and diastereomers). Separating these isomers is crucial as they may have different biological or sensory properties.

Chiral Gas Chromatography: GC with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Chirasil-DEX-CB), can be employed for the separation of enantiomers and diastereomers of dioxolane derivatives. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using columns with a chiral stationary phase (e.g., Chiralcel OD), is another powerful technique for resolving enantiomers of 1,3-dioxolanes. researchgate.net

Supercritical Fluid Chromatography (SFC): Chiral SFC on an amylose-based column has been shown to be effective for the separation of 1,3-dioxolane (B20135) derivatives, with the choice of mobile phase modifier being a critical parameter for achieving good resolution. nih.gov

Determination of Enantiomeric and Diastereomeric Excess

Once the stereoisomers are separated or even in a mixture, it is often necessary to quantify their relative amounts, expressed as enantiomeric excess (ee) and diastereomeric excess (de).

Enantiomeric Excess (ee): This measures the purity of a sample with respect to its enantiomers and is calculated as: ee = |([R] - [S]) / ([R] + [S])| × 100%

Diastereomeric Excess (de): This measures the excess of one diastereomer over another and is calculated as: de = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| × 100%

The determination of ee and de for this compound would typically rely on the chromatographic techniques mentioned above. The peak areas from a chiral GC, HPLC, or SFC chromatogram corresponding to each stereoisomer are integrated, and the ee and de values are calculated from these areas.

For complex mixtures where chromatographic separation is challenging, optical methods such as circular dichroism (CD) spectroscopy can sometimes be employed, often in conjunction with multivariate regression models, to determine the ee and de without the need for complete separation. nih.gov

Derivatives, Analogues, and Chemical Modifications of 2 Hexyl 2,4,5 Trimethyl 1,3 Dioxolane

Synthesis of Analogues with Varied Alkyl and Methyl Substitutions

The synthesis of 1,3-dioxolanes is most commonly achieved through the acid-catalyzed acetalization or ketalization of a carbonyl compound with a 1,2-diol. chemicalbook.comorganic-chemistry.org This foundational reaction provides a straightforward pathway to generate a wide array of analogues of 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane by systematically varying the ketone and diol starting materials.

The parent compound is formed from the reaction of 2-octanone (B155638) (which provides the 2-hexyl and 2-methyl groups) and (2R,3R)- or (2S,3S)- or meso-2,3-butanediol (B1221857) (which provides the 4,5-dimethyl groups). By substituting these precursors, a diverse library of analogues can be synthesized. For instance, using different ketones allows for the modification of the substituents at the C2 position of the dioxolane ring. Reacting 2,3-butanediol (B46004) with 2-heptanone (B89624) would yield a 2-pentyl analogue, while using 3-nonanone (B1329264) would introduce both an ethyl and a hexyl group at the C2 position.

| Target Analogue | Ketone Precursor | Diol Precursor | Resulting Substituents |

|---|---|---|---|

| This compound (Parent) | 2-Octanone | 2,3-Butanediol | C2: Hexyl, Methyl; C4/C5: Methyl, Methyl |

| 2-Pentyl-2,4,5-trimethyl-1,3-dioxolane | 2-Heptanone | 2,3-Butanediol | C2: Pentyl, Methyl; C4/C5: Methyl, Methyl |

| 2-Hexyl-2-methyl-1,3-dioxolane | 2-Octanone | Ethylene (B1197577) Glycol | C2: Hexyl, Methyl; C4/C5: H, H |

| 2-Hexyl-2,4-dimethyl-1,3-dioxolane | 2-Octanone | Propane-1,2-diol | C2: Hexyl, Methyl; C4: Methyl; C5: H |

| 2-Ethyl-2-hexyl-4,5-dimethyl-1,3-dioxolane | 3-Nonanone | 2,3-Butanediol | C2: Ethyl, Hexyl; C4/C5: Methyl, Methyl |

Exploration of Novel 1,3-Dioxolane (B20135) Scaffolds for Chemical Diversification

Beyond simple variations in alkyl substitution, researchers are actively exploring fundamentally different 1,3-dioxolane scaffolds to access new chemical space and properties. This involves incorporating different types of functional groups directly into the ring structure or altering the substitution pattern in more dramatic ways.

One area of investigation involves the synthesis of aryl-substituted dioxolanes. For example, novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives have been synthesized as part of efforts to develop agents that can overcome multidrug resistance (MDR) in cancer therapy. nih.gov These structures represent a significant departure from simple alkyl-substituted dioxolanes and highlight the scaffold's tolerance for bulky aromatic substituents.

Another innovative approach is the creation of 1,3-dioxolan-4-one (B8650053) scaffolds. These compounds are readily prepared from renewable resources such as α-hydroxy carboxylic acids (e.g., lactic acid) and various aldehydes or ketones. rsc.org The resulting dioxolan-4-ones are being investigated as green, biodegradable, polar aprotic solvents, presenting a sustainable alternative to traditional fossil-based solvents. rsc.org This demonstrates how modifying the core ring structure—in this case, by introducing a carbonyl group—can lead to entirely new applications.

| Scaffold Type | Key Structural Feature | Precursors | Potential Application |

|---|---|---|---|

| Aryl-Substituted Dioxolanes | Aromatic groups (e.g., phenyl) on the ring | Benzophenone, Hydrobenzoin | MDR Modulators in Chemotherapy nih.gov |

| 1,3-Dioxolan-4-ones | Carbonyl group at C4 position of the ring | α-Hydroxy acids, Aldehydes/Ketones | Green Solvents rsc.org |

| Nucleoside-analogue Dioxolanes | Nucleobase attached to the ring (e.g., at C4) | Glyceric acid, Silylated thymine | Antiviral Agents google.com |

| Spiro-Dioxolanes | C2 or C4/C5 as part of a spirocyclic system | Cyclic ketones, Diols | Specialty Chemicals, Ligands |

Strategic Design for Tailored Chemical Properties and Reactivity

For therapeutic applications, structural modifications are often aimed at improving interactions with biological targets. The synthesis of various aryl, alkyl, and heterocyclic groups attached to the 1,3-dioxolane ring has been pursued to develop compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. nih.govdoaj.org In the development of MDR modulators, for example, researchers systematically varied the aromatic core, a linker, and a basic moiety to optimize the structure for interaction with the P-glycoprotein transporter. nih.gov

In the field of materials science and green chemistry, the strategic design focuses on physical properties. The development of 1,3-dioxolan-4-ones as solvents was driven by the need for bio-based, biodegradable alternatives to conventional solvents. rsc.org The structure was designed by combining stable, readily available green precursors (lactic acid and formaldehyde) to create a molecule with the desired polarity and stability. rsc.org

Furthermore, the incorporation of chirality is a critical design element. By using enantiopure diols in the synthesis, chemists can create chiral dioxolanes. nih.govresearchgate.net These chiral scaffolds can be used as ligands in asymmetric catalysis or as building blocks for the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. nih.gov This strategic control over the three-dimensional structure of the molecule is essential for creating highly specific and effective chemical agents.

Applications in Advanced Organic Synthesis and Materials Science

2-Hexyl-2,4,5-trimethyl-1,3-dioxolane as a Key Intermediate in Complex Molecule Synthesis

While specific synthetic pathways employing this compound are not extensively documented, the fundamental chemistry of the 1,3-dioxolane (B20135) ring system establishes its potential as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai The primary role of dioxolanes in this context is as a protecting group for carbonyl functionalities, namely aldehydes and ketones. This strategy is a cornerstone of multistep organic synthesis, allowing chemists to mask the reactivity of a carbonyl group while transformations are carried out on other parts of the molecule.

The formation of a dioxolane is an acid-catalyzed reaction between a carbonyl compound and a 1,2-diol, typically ethylene (B1197577) glycol. chemicalbook.com The resulting cyclic acetal (B89532) is stable under neutral or basic conditions and resistant to many nucleophilic reagents. Deprotection is readily achieved under acidic aqueous conditions, regenerating the original carbonyl group. Given that this compound is itself a dioxolane, its role would likely be as a structural motif within a larger molecule rather than as a protecting group formed in situ. However, the principles of its stability and reactivity are governed by the same acetal chemistry. The substituents (one hexyl, three methyl groups) would influence its steric hindrance and solubility, factors that are critical in designing synthetic routes. ontosight.ai

The 1,3-dioxolane motif is a key structural component found in numerous pharmacologically active molecules, highlighting its importance in synthetic chemistry. chemicalbook.comresearchgate.net

| Application Area | Role of Dioxolane | Example Compound Class | Significance |

|---|---|---|---|

| Pharmaceutical Synthesis | Protecting group for ketones/aldehydes | Steroids, Prostaglandins | Enables selective modification of other functional groups in the molecule. |

| Natural Product Synthesis | Core structural motif | Neosporol, (+)-cis-Dioxolane | The dioxolane ring is an integral part of the final biologically active molecule. wikipedia.org |

| Agrochemical Development | Intermediate for functionalization | Pesticides, Herbicides | Provides a stable scaffold that can be modified to optimize biological activity. ontosight.ai |

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. sigmaaldrich.com A key strategy in this field is the use of chiral auxiliaries—stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

While there is no specific research detailing the use of this compound as a chiral auxiliary, its structure is inherently chiral due to the substituted stereocenters at the C4 and C5 positions. Enantiopure 1,3-dioxolane derivatives are well-established as effective tools in asymmetric synthesis. nih.gov For instance, chiral 1,3-dioxolan-4-ones, which can be derived from readily available α-hydroxy acids like lactic acid or mandelic acid, have been successfully used to control stereochemistry in Michael additions and Diels-Alder reactions. mdpi.com

The chirality of this compound makes it a plausible candidate for development into a novel chiral auxiliary. Furthermore, chiral dioxoles and related structures can serve as precursors for the synthesis of chiral ligands used in transition-metal catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in reactions such as hydrogenations, cycloadditions, or cross-couplings. nih.govrsc.org

| Chiral Auxiliary Class | Example | Key Application(s) | Reference Concept |

|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Stereoselective aldol (B89426) reactions, alkylations, Diels-Alder reactions. | Directs reactions via steric hindrance. wikipedia.org |

| Sulfinamides | Ellman's Auxiliary (tert-Butanesulfinamide) | Asymmetric synthesis of chiral amines. | Forms chiral imines that undergo diastereoselective addition. wikipedia.org |

| 1,3-Dioxolan-4-ones | Derivatives of Mandelic or Lactic Acid | Asymmetric Michael additions and alkylations. | Acts as a chiral acyl anion equivalent. mdpi.com |

Role in Catalysis and Polymerization Processes

The 1,3-dioxolane framework is relevant in both catalysis and polymerization, although the specific role of this compound has not been defined.

In catalysis, dioxolanes can be the target products of advanced catalytic systems. For example, chemoenzymatic cascades have been developed where chiral diols are first produced via biocatalysis and then cyclized with an aldehyde or ketone using a chemocatalyst, such as a ruthenium complex, to form chiral dioxolanes. rwth-aachen.denih.gov

In polymer science, unsubstituted 1,3-dioxolane is a well-known monomer that undergoes cationic ring-opening polymerization (CROP) to yield poly(1,3-dioxolane), a type of polyacetal. researchgate.netcdnsciencepub.com This polymerization process is sensitive to the substitution pattern on the dioxolane ring. Research has shown that substituents at the C4 position can slow the rate of polymerization, while substituents at the C2 position can prevent it altogether with common initiators. researchgate.net Given that this compound is heavily substituted at the C2 position (with both a hexyl and a methyl group), it is unlikely to be a suitable monomer for this type of polymerization under standard conditions. researchgate.net

| Compound | Substitution Position | Polymerizability | Resulting Product |

|---|---|---|---|

| 1,3-Dioxolane | Unsubstituted | High | Crystalline solid polymer (Poly-1,3-dioxolane). researchgate.net |

| 4-Methyl-1,3-dioxolane | C4 | Possible, but slower than unsubstituted | Viscous materials. researchgate.net |

| 2-Methyl-1,3-dioxolane | C2 | Not polymerizable with typical initiators | No polymer formed. researchgate.net |

| This compound | C2, C4, C5 | Predicted to be not polymerizable | - |

Emerging Applications in Chemical Research and Development

While direct applications of this compound are still emerging, the broader dioxolane chemical class is the subject of innovative research in several areas. These studies suggest potential future directions for highly substituted derivatives.

Medicinal Chemistry: Novel 1,3-dioxolane derivatives are being synthesized and evaluated as potential agents to overcome multidrug resistance (MDR) in cancer chemotherapy by modulating the activity of P-glycoprotein. nih.govresearchgate.net Other derivatives are being designed as ligands for sigma receptors, which are involved in various central nervous system functions, opening avenues for new therapeutic agents. nih.gov

Materials Science: In the field of energy storage, the in situ polymerization of 1,3-dioxolane at the electrode surface is being explored as a method to create stable, fluorine- and boron-rich interfaces for long-life lithium metal batteries. rsc.org

Biocidal Agents: Research into new chiral and racemic 1,3-dioxolanes has demonstrated that certain substitution patterns can lead to significant antibacterial and antifungal activities, suggesting their potential use in the pharmaceutical or agrochemical industries. researchgate.netnih.gov

These cutting-edge applications underscore the versatility of the dioxolane scaffold and indicate that highly functionalized derivatives like this compound could find utility in specialized areas of chemical research and development as new structure-activity relationships are explored.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes for Substituted Dioxolanes

A significant challenge in the field of synthetic chemistry is the development of environmentally benign and efficient processes. For substituted dioxolanes like 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, future research will likely focus on the adoption of green chemistry principles. rsc.org This includes the use of renewable feedstocks, less hazardous solvents, and catalytic methods to minimize waste and energy consumption. rsc.orgrsc.org

One promising avenue is the integration of biocatalysis with traditional chemocatalysis. nih.govrwth-aachen.de Chemoenzymatic cascades, where enzymatic reactions are followed by chemical transformations in the same pot, can lead to highly stereoselective syntheses of chiral dioxolanes from renewable resources. nih.govrwth-aachen.de For instance, the use of enzymes to produce chiral diols from aliphatic aldehydes, which are then converted to dioxolanes using a chemocatalyst, has been demonstrated as a viable strategy. nih.govrwth-aachen.de Another key area of development is the utilization of carbon dioxide (CO2) as a renewable C1 source for the formation of the dioxolane ring. nih.gov While promising, challenges remain in activating CO2 and achieving high yields, often requiring higher catalyst loadings and additives. nih.gov

Future efforts will likely aim to overcome these limitations by developing more robust and efficient catalysts and optimizing reaction conditions for the synthesis of complex, polysubstituted dioxolanes.

Table 1: Key Areas in Sustainable Synthesis of Substituted Dioxolanes

| Research Area | Focus | Key Challenges |

|---|---|---|

| Green Solvents | Replacement of traditional volatile organic compounds with bio-based alternatives. rsc.orgrsc.org | Ensuring compatibility with various reaction types and efficient product recovery. |

| Biocatalysis | Use of enzymes for highly selective transformations under mild conditions. nih.govrwth-aachen.de | Enzyme stability, substrate scope, and seamless integration with chemical steps. d-nb.info |

| CO2 Utilization | Employing CO2 as a renewable building block for the dioxolane core. nih.gov | Efficient activation of CO2 and improving reaction kinetics and yields. nih.gov |

| Catalyst Development | Designing more active and selective catalysts for dioxolane formation. | Catalyst deactivation, turnover frequency, and cost-effectiveness. nih.gov |

Deeper Understanding of Reaction Mechanisms and Stereocontrol in Complex Dioxolane Syntheses

For a molecule such as this compound, which possesses multiple stereocenters, the control of stereochemistry during synthesis is paramount. A profound understanding of the underlying reaction mechanisms is essential for the rational design of stereoselective synthetic routes. Future research will need to employ a combination of experimental and theoretical studies to elucidate the intricate details of dioxolane formation and transformation.

Investigating the role of Lewis acids in activating carbonyls and diols, and understanding the transition states of ring-closure, can provide insights into achieving high diastereoselectivity. researchgate.netacs.org The development and application of novel chiral catalysts, such as chiral binaphthyldiimine-Ni(II) complexes, have shown promise in asymmetric 1,3-dipolar cycloaddition reactions to yield cis-1,3-dioxolanes with high enantioselectivities. organic-chemistry.org

A significant challenge lies in extending these methodologies to more complex substrates to produce specific stereoisomers of polysubstituted dioxolanes. This requires a deeper knowledge of how substrate structure, catalyst design, and reaction parameters collectively influence the stereochemical outcome.

Design of Novel 1,3-Dioxolane-Based Structures with Enhanced Reactivity or Specific Chemical Functions

The 1,3-dioxolane (B20135) moiety is a versatile functional group that can be incorporated into a wide range of molecular architectures to impart specific properties and functions. ontosight.ai Historically used as protecting groups for carbonyls, the applications of dioxolanes have expanded significantly. wikipedia.org

Future research will focus on the rational design of novel 1,3-dioxolane-containing molecules with tailored functionalities. For example, derivatives of 1,3-dioxolane have been synthesized and investigated as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy. nih.gov By systematically modifying the aromatic core, linker, and basic moiety of these compounds, researchers aim to optimize their interaction with proteins like P-glycoprotein. nih.gov Furthermore, certain 1,3-dioxolane compounds are being explored as green, bio-based polar aprotic solvents, offering a sustainable alternative to traditional solvents like DMF and DMSO. rsc.orgrsc.org

The specific substituents of this compound, namely the hexyl and multiple methyl groups, confer a degree of lipophilicity and a specific steric profile. ontosight.ai A key challenge and opportunity for future work is to harness these structural features to design new molecules for applications in areas such as materials science, agrochemicals, and pharmaceuticals.

Table 2: Potential Applications of Novel 1,3-Dioxolane Structures

| Application Area | Desired Functionality | Example Structural Features |

|---|---|---|

| Pharmaceuticals | Enhanced biological activity, improved drug delivery. | Aromatic substituents, basic side chains for receptor binding. nih.gov |

| Agrochemicals | Increased efficacy, targeted delivery. | Lipophilic groups for membrane permeability. |

| Materials Science | Novel polymers, functional fluids. | Polymerizable groups, specific intermolecular interactions. |

| Green Chemistry | Bio-based solvents, renewable chemical intermediates. rsc.orgrsc.org | Polarity tuned by substituents, stability under reaction conditions. rsc.org |

Integration of Advanced Computational and Experimental Approaches for Predictive Chemistry in Dioxolane Systems

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For dioxolane systems, this integrated approach can accelerate the discovery and development of new synthetic methods and functional molecules.

Computational chemistry offers tools to predict the reactivity of different electrophiles and nucleophiles, which can guide the design of covalent inhibitors and other reactive molecules. nih.gov Molecular simulations and multiscale modeling can provide a deeper understanding of complex chemical processes and the behavior of materials at a molecular level. uva.nl For instance, computational methods can be used to predict the toxicity and environmental impact of new dioxolane derivatives, allowing for a more informed and sustainable design process. rsc.org

Experimental techniques such as X-ray crystallography and advanced NMR spectroscopy can provide detailed structural information that is crucial for validating computational models. researchgate.net The combination of these approaches can lead to a more predictive understanding of structure-property relationships in dioxolane systems. A future challenge is to develop more accurate and efficient computational models that can handle the complexity of real-world chemical systems, including solvent effects and the dynamics of large molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization requires factorial experimental design to evaluate variables such as catalyst type, solvent polarity, and temperature. For example, a 2<sup>k</sup> factorial design can efficiently identify interactions between parameters like reaction time and yield . Computational reaction path searches (e.g., quantum chemical calculations) can narrow down optimal conditions by predicting activation energies and intermediates, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>13</sup>C and DEPT-135, can differentiate substituents on the dioxolane ring. Gas Chromatography-Mass Spectrometry (GC-MS) combined with retention index analysis resolves isomers with similar fragmentation patterns. Cross-validate results using high-purity reference data from standardized databases (e.g., NIST Chemistry WebBook) .

Q. How does storage temperature impact the compound’s stability, and what protocols ensure integrity during experiments?

- Methodological Answer : Store at 2–8°C in airtight, amber vials to prevent degradation via oxidation or hydrolysis . Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and monitor purity via High-Performance Liquid Chromatography (HPLC). Include control samples spiked with stabilizers (e.g., antioxidants) to assess protective effects .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and guide experimental synthesis of this compound?

- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates in ring-forming reactions. Software like COMSOL Multiphysics integrates AI to simulate solvent effects and steric hindrance, enabling virtual screening of reaction conditions . Validate predictions with kinetic studies (e.g., time-resolved IR spectroscopy) to confirm mechanism accuracy .

Q. What strategies resolve contradictory data on the compound’s reactivity in protic vs. aprotic solvents?

- Methodological Answer : Perform solvent-switch experiments under controlled humidity to isolate solvent-polarity effects. Use multivariate analysis (e.g., PCA) to disentangle confounding variables like trace water content. Cross-reference with published solvent parameters (e.g., Kamlet-Taft) to correlate reactivity with solvent hydrogen-bond acceptance .

Q. How can machine learning (ML) design novel derivatives of this compound with enhanced thermal stability?

- Methodological Answer : Train ML models on datasets of dioxolane derivatives with thermogravimetric analysis (TGA) data. Features include substituent electronic parameters (Hammett constants) and steric bulk. Deploy generative adversarial networks (GANs) to propose structures with high predicted decomposition temperatures. Validate top candidates via Differential Scanning Calorimetry (DSC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar dioxolane syntheses?

- Methodological Answer : Conduct a meta-analysis of published protocols, adjusting for variables like starting material purity (<97% vs. >99%) and inert atmosphere use. Replicate key studies under standardized conditions (e.g., glovebox for moisture-sensitive steps) and apply statistical tools (e.g., ANOVA) to quantify variance sources .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.